N~1~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
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Overview
Description
N~1~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is a complex organic compound that features a benzothiazole ring, a methylsulfonyl group, and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with a carboxylic acid derivative. The methylsulfonyl group is then introduced through sulfonation reactions using reagents such as methylsulfonyl chloride.
The isoindoline moiety is prepared separately, often through the reduction of phthalimide derivatives. The final step involves coupling the benzothiazole and isoindoline fragments through amide bond formation, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~), which may reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Substitution: Halogenating agents, nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N~1~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique properties may be explored for the development of new materials with specific electronic or optical characteristics.
Chemical Biology: It can serve as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N1-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can bind to specific active sites, while the isoindoline moiety may interact with other regions of the target molecule. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide
- N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(4-morpholinylsulfonyl)benzamide
Uniqueness
N~1~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is unique due to the presence of both the benzothiazole and isoindoline moieties, which confer distinct chemical and biological properties. The combination of these structural features allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H19N3O4S2 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-(3-oxo-1H-isoindol-2-yl)butanamide |
InChI |
InChI=1S/C20H19N3O4S2/c1-29(26,27)14-8-9-16-17(11-14)28-20(21-16)22-18(24)7-4-10-23-12-13-5-2-3-6-15(13)19(23)25/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3,(H,21,22,24) |
InChI Key |
WWSCSSKMKGZSEU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCCN3CC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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